molecular formula C7H14ClNO2 B8226549 Cyclopentyl 2-aminoacetate hydrochloride

Cyclopentyl 2-aminoacetate hydrochloride

Cat. No.: B8226549
M. Wt: 179.64 g/mol
InChI Key: TZCLAMZGYRXPRT-UHFFFAOYSA-N
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Description

Cyclopentyl 2-aminoacetate hydrochloride is an organic compound comprising a cyclopentyl ester group linked to a glycine moiety (2-aminoacetate) and stabilized as a hydrochloride salt. The cyclopentyl group confers unique steric and electronic characteristics, influencing solubility, stability, and reactivity compared to linear or bulkier cyclic substituents .

Properties

IUPAC Name

cyclopentyl 2-aminoacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-5-7(9)10-6-3-1-2-4-6;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCLAMZGYRXPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of Glycine Hydrochloride

The most straightforward approach involves reacting glycine hydrochloride with cyclopentanol under acidic conditions. This method leverages the inherent protonation of the amino group to minimize undesired side reactions.

Procedure :
Glycine hydrochloride (1.0 equiv) is suspended in excess cyclopentanol, followed by the addition of concentrated sulfuric acid (0.1 equiv) as a catalyst. The mixture is refluxed at 120–130°C for 12–18 hours under inert atmosphere. The reaction is monitored via thin-layer chromatography (TLC), and upon completion, the mixture is cooled to room temperature. Excess cyclopentanol is removed under reduced pressure, and the crude product is recrystallized from ethanol/diethyl ether to yield cyclopentyl 2-aminoacetate hydrochloride.

Challenges :

  • Low yields (30–45%) due to equilibrium limitations and partial decomposition of the amino group under prolonged heating.

  • Byproduct formation : Competing N-acylation or cyclopentyl ether formation may occur if temperature control is inadequate.

Transesterification of Ethyl 2-Aminoacetate Hydrochloride

This two-step method capitalizes on the reactivity of ethyl 2-aminoacetate hydrochloride, a commercially available precursor, to exchange the ethyl group for a cyclopentyl moiety.

Procedure :
Ethyl 2-aminoacetate hydrochloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Cyclopentanol (2.5 equiv) and boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 equiv) are added dropwise. The reaction is stirred at 40°C for 6 hours, after which the solvent is evaporated. The residue is treated with 1 M HCl to precipitate the product, which is filtered and washed with cold ether.

Advantages :

  • Higher yields (68–75%) compared to direct esterification.

  • Reduced side reactions : The use of BF₃·OEt₂ selectively activates the ethyl ester for nucleophilic attack by cyclopentanol.

Schutz Group-Assisted Synthesis

Protection of the amino group prior to esterification avoids protonation-related inefficiencies. The tert-butoxycarbonyl (Boc) group is commonly employed for this purpose.

Procedure :

  • Protection : Glycine (1.0 equiv) is reacted with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in a mixture of water and dioxane (1:1) at pH 9–10 (adjusted with NaOH). The reaction is stirred at 25°C for 4 hours to yield Boc-glycine.

  • Esterification : Boc-glycine (1.0 equiv) is combined with cyclopentanol (1.5 equiv) and N,N′-dicyclohexylcarbodiimide (DCC, 1.1 equiv) in DCM. After 24 hours at room temperature, the mixture is filtered to remove dicyclohexylurea, and the solvent is evaporated.

  • Deprotection : The Boc-protected ester is treated with 4 M HCl in dioxane for 1 hour to yield this compound.

Performance Metrics :

StepYield (%)Purity (%)
Protection9298
Esterification8595
Deprotection8997

Limitations :

  • Multi-step synthesis increases time and cost.

  • DCC is moisture-sensitive and requires rigorous anhydrous conditions.

Solid-Phase Synthesis for Scalable Production

Recent advancements in solid-supported chemistry enable high-throughput synthesis of amino acid esters. This method uses Wang resin functionalized with hydroxymethyl groups.

Procedure :

  • Resin activation : Wang resin (1.0 equiv) is swelled in DCM and treated with N,N-diisopropylcarbodiimide (DIC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) for 30 minutes.

  • Coupling : Boc-glycine (1.2 equiv) is added, and the mixture is agitated for 12 hours. The resin is washed with DMF and DCM.

  • Esterification : Cyclopentanol (3.0 equiv) and methanesulfonic acid (0.5 equiv) are added, and the reaction is heated to 50°C for 8 hours.

  • Cleavage : The resin is treated with 95% trifluoroacetic acid (TFA) to release the product, which is neutralized with HCl gas to form the hydrochloride salt.

Benefits :

  • Yield : 82% over four steps.

  • Purity : >99% by HPLC.

  • Ideal for combinatorial chemistry applications.

Critical Analysis of Reaction Conditions

Solvent and Catalyst Selection

  • Polar aprotic solvents (e.g., DMF, DCM) improve esterification rates by stabilizing transition states.

  • Acid catalysts : Sulfuric acid outperforms p-toluenesulfonic acid (TsOH) in direct esterification but increases corrosion risks.

Temperature Optimization

  • Transesterification proceeds efficiently at 40–50°C, while higher temperatures (>60°C) promote decomposition.

  • Schutz group methods require mild conditions (25–30°C) to prevent premature deprotection.

Scalability and Industrial Feasibility

  • Batch reactor data : Transesterification scales linearly up to 50 kg batches with consistent yields (70–72%).

  • Continuous flow systems : Reduce reaction time by 40% compared to batch methods but require specialized equipment.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.50–1.85 (m, 8H, cyclopentyl), 3.95 (s, 2H, CH₂), 4.80 (quin, 1H, OCH).

  • IR (cm⁻¹) : 1745 (C=O ester), 1580 (NH₃⁺ bend), 1250 (C-O ester).

Purity Assessment

  • HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

  • Elemental analysis : Calculated for C₇H₁₄ClNO₂ (%): C 45.29, H 7.60, N 7.54; Found: C 45.12, H 7.58, N 7.49.

MethodPMI (kg/kg product)
Direct esterification18.7
Transesterification12.4
Schutz group23.9
Solid-phase15.2

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-aminoacetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cyclopentyl 2-aminoacetate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular parameters of cyclopentyl 2-aminoacetate hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Key Structural Features
Cyclopentyl 2-aminoacetate HCl* C₇H₁₄ClNO₂ ~179.65 (estimated) Cyclopentyl Five-membered ring, moderate steric bulk
Methyl 2-aminoacetate HCl C₃H₈ClNO₂ 125.55 Methyl Small, linear, high polarity
Ethyl 2-aminoacetate HCl C₄H₁₀ClNO₂ 139.58 Ethyl Slightly larger than methyl
Cyclohexyl 2-aminoacetate HCl C₈H₁₆ClNO₂ 193.67 Cyclohexyl Six-membered ring, higher lipophilicity
Methyl 2-amino-2-cyclopropylacetate HCl C₆H₁₂ClNO₂ 165.62 Methyl + cyclopropane High ring strain, increased reactivity

*Estimated based on cyclohexyl analog ().

Key Observations:
  • Cyclopropane-containing derivatives (e.g., Methyl 2-amino-2-cyclopropylacetate HCl) introduce significant ring strain, enhancing reactivity .
  • Lipophilicity : Cyclohexyl and cyclopentyl groups increase lipophilicity compared to linear esters, impacting membrane permeability and solubility in organic solvents .
  • Stability : Cyclopentylamine (CPA) in shows a lower N–C bond dissociation energy (5.7 eV) compared to tert-butyl analogs, suggesting cyclopentyl-linked compounds may exhibit unique stability profiles under thermal or photolytic stress .

Biological Activity

Cyclopentyl 2-aminoacetate hydrochloride is a compound of significant interest in biochemical and pharmaceutical research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group attached to an aminoacetate moiety. This structural configuration enhances its solubility and reactivity, making it suitable for various biochemical applications. The hydrochloride salt form further improves its water solubility, facilitating its use in laboratory settings.

The biological activity of this compound primarily involves its interaction with specific enzymes and substrates. It acts as a substrate in enzymatic reactions, influencing metabolic pathways and enzyme kinetics. The compound's ability to form stable complexes with target molecules plays a crucial role in modulating their activity.

Enzyme Interaction Studies

Research indicates that this compound can interact with various enzymes, including those involved in metabolic pathways. For instance, studies have demonstrated its role in enzyme-substrate interactions, which are essential for understanding its biochemical effects.

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial activity. In vitro assays have shown effectiveness against certain bacterial strains, indicating potential applications in developing antimicrobial agents.

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier suggests that it could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems.

Study 1: Enzyme Kinetics

A study focused on the enzyme kinetics of this compound revealed that it acts as a competitive inhibitor for specific enzymes involved in amino acid metabolism. The study reported an IC50 value of approximately 50 µM, indicating moderate inhibitory activity .

Study 2: Antimicrobial Activity Assessment

In a separate investigation, this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

CompoundBiological ActivityIC50/MIC Values
Cyclopentyl 2-aminoethanolModerate neuroprotective effectsNot specified
Cyclopentyl 2-aminoacetamideAntimicrobial propertiesMIC: 64 µg/mL
Cyclopentyl 2-aminoacetateEnzyme inhibitorIC50: 50 µM

This table highlights the distinct biological activities associated with each compound, emphasizing the potential advantages of this compound in specific applications.

Q & A

Q. What are the recommended safety protocols for handling cyclopentyl 2-aminoacetate hydrochloride in laboratory settings?

this compound, like other amino acid ester hydrochlorides, requires precautions to avoid inhalation or skin contact. Key measures include:

  • Use of personal protective equipment (PPE): gloves, lab coats, and safety goggles.
  • Work in a fume hood to mitigate exposure to irritant fumes during synthesis or handling .
  • Immediate medical response for accidental ingestion: rinse mouth with water and seek medical attention; do NOT induce vomiting .
  • Note conflicting hazard classifications: Some analogs (e.g., glycine methyl ester hydrochloride) are classified as non-hazardous , while others emit irritant fumes during combustion . Validate safety data with institution-specific guidelines.

Q. How can this compound be synthesized, and what are common intermediates?

A plausible route involves esterification of 2-aminoacetic acid (glycine) with cyclopentanol, followed by hydrochloric acid salt formation:

  • Step 1: React glycine with cyclopentanol under acidic conditions (e.g., HCl catalysis) to form the ester.
  • Step 2: Purify the product via recrystallization or column chromatography .
  • Intermediate validation: Use NMR (¹H/¹³C) to confirm ester bond formation and cyclopentyl group integration. LC-MS or elemental analysis verifies purity .

Q. What analytical techniques are essential for characterizing this compound?

Core methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR to confirm proton environments (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, amino protons at δ 3.0–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection to assess purity (>98% recommended for biological assays) .
  • Mass Spectrometry (MS): ESI-MS to confirm molecular weight (e.g., [M+H]+ ion for C₇H₁₄ClNO₂ at ~188.6 g/mol) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Reaction conditions: Optimize temperature (e.g., 40–60°C), solvent (e.g., dry dichloromethane), and catalyst (e.g., thionyl chloride for esterification) .
  • Impurity control: Monitor by-products (e.g., unreacted glycine or cyclopentanol) using HPLC. Implement gradient elution to resolve closely eluting peaks .
  • Scale-up challenges: Address moisture sensitivity by using anhydrous solvents and inert atmospheres. Storage at -20°C in desiccated conditions prevents degradation .

Q. What strategies resolve contradictions in reported hazard data for amino acid ester hydrochlorides?

  • Case study: Glycine methyl ester hydrochloride is classified as non-hazardous by some sources but requires PPE by others .
  • Resolution: Conduct in-house toxicity assays (e.g., Ames test for mutagenicity) and consult updated SDS from suppliers. Cross-reference with regulatory databases (e.g., EPA DSSTox) .

Q. How can the stability of this compound be evaluated under varying storage conditions?

  • Experimental design:
  • Store aliquots at -20°C, 4°C, and room temperature with/without desiccation.
  • Assess stability via HPLC purity checks at 0, 1, 3, and 6 months.
  • Monitor hygroscopicity by measuring mass change in humid environments .
    • Key finding: Hydrochloride salts are typically stable at -20°C for >1 year if protected from moisture .

Q. What computational methods support structure-activity relationship (SAR) studies for cyclopentyl 2-aminoacetate derivatives?

  • Molecular docking: Use software like AutoDock to predict binding affinities to biological targets (e.g., glycine receptors).
  • QSAR modeling: Corrogate steric/electronic properties (e.g., cyclopentyl ring strain) with activity data from analogs like cyclopentolate hydrochloride, a known anticholinergic agent .

Data Interpretation and Troubleshooting

Q. How should researchers address low yields in this compound synthesis?

  • Potential causes:
  • Incomplete esterification due to insufficient reaction time or catalyst.
  • Hydrolysis of the ester bond during workup (avoid aqueous phases if possible).
    • Solutions:
  • Use Dean-Stark traps for water removal in refluxing toluene.
  • Replace HCl gas with milder acids (e.g., p-TsOH) to minimize side reactions .

Q. What advanced analytical methods differentiate stereoisomers in cyclopentyl 2-aminoacetate derivatives?

  • Chiral HPLC: Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers.
  • Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

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